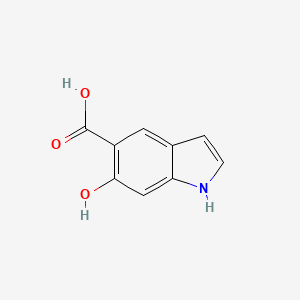![molecular formula C10H18O2 B11915902 1-Oxaspiro[5.5]undecan-4-ol](/img/structure/B11915902.png)
1-Oxaspiro[5.5]undecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by a unique structure that includes a spiro-connected oxane and cyclohexane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Oxaspiro[5.5]undecan-4-ol can be synthesized through various methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of an aldehyde with an alkene in the presence of an acid catalyst . Another method involves the use of olefin metathesis reactions with a Grubbs catalyst, although this approach is more complex and expensive .
Industrial Production Methods
Industrial production methods for 1-Oxaspiro[5 the Prins cyclization method offers a more feasible route for large-scale production due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-Oxaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
1-Oxaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Oxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis . This inhibition leads to the bacterium’s inability to maintain its cell wall integrity, ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: Similar in structure but contains a nitrogen atom in the spirocyclic ring.
1,3-Dioxane-1,3-dithiane spiranes: Contains oxygen and sulfur atoms in the spirocyclic ring.
1,3-Oxathiane derivatives: Contains an oxygen and sulfur atom in the spirocyclic ring.
Uniqueness
1-Oxaspiro[55]undecan-4-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H18O2 |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-oxaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C10H18O2/c11-9-4-7-12-10(8-9)5-2-1-3-6-10/h9,11H,1-8H2 |
Clave InChI |
JMLRGEFDBCJNOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CC(CCO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
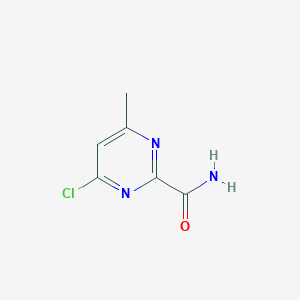
![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)
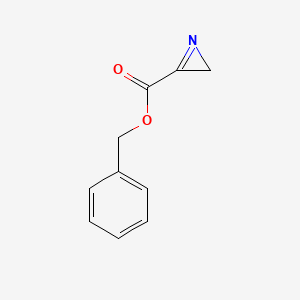


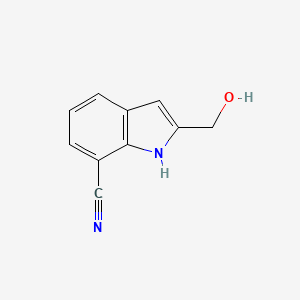


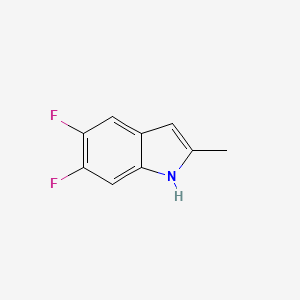
![6-(3-Chloropropyl)-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11915891.png)
